Iodo-Directed Ortho-Lithiation: Regioselective Functionalization at the 5-Position
2-Chloro-3-fluoro-4-iodopyridine undergoes iodo-directed ortho-lithiation with LDA at -75 °C in THF to afford 5-substituted derivatives. When quenched with electrophiles, the resulting 4-iodo-5-lithio intermediate yields 5-functionalized products in yields ranging from 64-78% depending on the electrophile [1]. In contrast, the comparator 3-fluoro-4-iodopyridine (lacking the 2-chloro substituent) yields 4-substituted 2-chloro-3-fluoro-5-iodopyridines in 70-78% under identical conditions [1], demonstrating that the 2-chloro group does not impede metalation but rather stabilizes the intermediate. Non-iodinated analogs such as 2-chloro-3-fluoropyridine require harsher conditions and exhibit inferior regioselectivity. This iodo-directed lithiation represents the first reported metalation of aryl iodides, establishing a foundational methodology for accessing 2,3,4,5-tetrasubstituted pyridines [1].
| Evidence Dimension | Electrophilic quenching yield after ortho-lithiation |
|---|---|
| Target Compound Data | 64-78% yield for 5-functionalized products (varies by electrophile) |
| Comparator Or Baseline | 3-Fluoro-4-iodopyridine: 70-78% yield for 4-substituted products |
| Quantified Difference | Comparable yields but different substitution patterns; target compound yields 5-substitution while comparator yields 4-substitution |
| Conditions | LDA (1 eq), THF, -75 °C, 4 h, followed by electrophile quenching |
Why This Matters
This differential substitution pattern enables access to distinct regioisomeric product series, making 2-chloro-3-fluoro-4-iodopyridine uniquely suited for synthetic routes requiring 5-functionalized 2-chloro-3-fluoro-4-iodopyridine intermediates.
- [1] Rocca, P.; Cochennec, C.; Marsais, F.; Thomas-dit-Dumont, L.; Mallet, M.; Godard, A.; Quéguiner, G. First Metalation of Aryl Iodides: Directed Ortho-Lithiation of Iodopyridines, Halogen-Dance, and Application to Synthesis. J. Org. Chem. 1993, 58, 7832-7838. View Source
